1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

描述

Significance of Halogenated Iodoethanes in Advanced Organic Synthesis and Materials Science

Halogenation, the introduction of halogen atoms into an organic compound, is a cornerstone of modern organic synthesis. It fundamentally alters the reactivity of a molecule, providing a handle for further chemical transformations. Among the halogens, iodine possesses unique characteristics that make its organic compounds, like halogenated iodoethanes, particularly useful. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This high reactivity allows for the easy formation and cleavage of the C-I bond, making organoiodine intermediates common in laboratory-scale synthesis. wikipedia.org

In the realm of advanced organic synthesis, halogenated iodoethanes are employed as precursors for a wide array of fluorinated and iodinated compounds. They participate in various chemical reactions, including substitution and elimination, driven by the reactivity of the multiple halogen atoms. The presence of fluorine, the most electronegative element, imparts unique properties to the final products, such as enhanced thermal stability, chemical resistance, and specific biological activities. researchgate.net This makes fluorinated compounds highly sought after in the pharmaceutical, agrochemical, and materials sectors. researchgate.net

In materials science, the application of halogenated compounds is extensive. They are integral to the production of fluoropolymers, which are valued for their high resistance to heat, chemicals, and abrasion. iec.ch The unique properties of halogen atoms are also harnessed in the design of functional materials through non-covalent interactions like halogen bonding. researchgate.netresearchgate.net This highly directional interaction is utilized in crystal engineering and the development of supramolecular polymers, liquid crystals, and other advanced materials. researchgate.netresearchgate.net Furthermore, halogenated compounds serve as flame retardants, enhancing the safety of electronic products and other consumer goods. iec.ch

Overview of Research Trajectories for 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

Research involving this compound primarily focuses on its utility as a synthetic intermediate for creating highly specialized fluorinated molecules. chemicalbook.com Its chemical structure allows it to act as a source of the trifluoroethyl group or more complex fluorinated building blocks.

Key research applications include:

Synthesis of Fluorinated Monomers and Polymers: The compound is a precursor in the synthesis of fluorinated monomers and oligomers. chemicalbook.com These monomers are essential for producing fluoropolymers with specific, desirable properties for high-performance applications.

Precursor for Agrochemicals and Pharmaceuticals: Like many halogenated hydrocarbons, it has potential as a starting material or intermediate in the synthesis of new agrochemicals and pharmaceuticals. The inclusion of fluorine atoms can significantly enhance the biological activity and metabolic stability of drug candidates. researchgate.net

Formation of Complex Organic Structures: It has been shown to be useful in the synthesis of per(poly)fluoroalkylmethyl-substituted cyclopropane (B1198618) derivatives. chemicalbook.com

Specialty Chemical Synthesis: Research has demonstrated its role in the preparation of other chemical products like tetrachlorohexafluorobutane and lithium sulfonates. chemicalbook.com

The general research trajectory for this compound is not as a final product but as a critical, multi-functional reagent for introducing complex chloro-fluoro-iodo-alkyl moieties into larger molecules, enabling the construction of novel and functional chemical entities.

Historical Context of Fluorinated Organoiodine Compounds in Chemical Discovery

The history of fluorinated organoiodine compounds is intrinsically linked to the parallel development of organofluorine and organoiodine chemistry. The systematic study of fluorine chemistry began in the 18th century, but the element itself, being the last of the halogens to be isolated, was not prepared until 1886 by Henri Moissan. nih.gov Early attempts to react elemental fluorine with organic compounds were often met with violent explosions due to its extreme reactivity. nih.gov

The synthesis of the first organofluorine compounds predated the isolation of elemental fluorine. In 1835, Dumas and Péligot are credited with preparing methyl fluoride (B91410), and in 1862, Alexander Borodin reported the first nucleophilic substitution to replace a halogen with fluoride, a foundational reaction for industrial fluorochemical synthesis today. nih.gov A major breakthrough in aromatic fluorine chemistry was the discovery of the Balz-Schiemann reaction in 1927, which provided a reliable method for synthesizing aryl fluorides. nih.govnumberanalytics.com The field expanded dramatically during World War II, driven by the need for fluorine compounds in nuclear applications, which turned fluorine and its derivatives into major chemical commodities.

In parallel, organoiodine chemistry developed its own rich history. Although relatively rare in nature, the discovery of organoiodine compounds in the form of thyroxine hormones highlighted their biological importance. wikipedia.org Industrially, simple organoiodine compounds like iodoform (B1672029) and methyl iodide found use as disinfectants and pesticides. wikipedia.org In synthetic chemistry, the unique properties of the C-I bond were recognized early on, establishing organoiodides as important intermediates. wikipedia.org The combination of these two fields—harnessing the unique reactivity of the C-I bond to introduce fluorine-containing groups into molecules—has become a powerful strategy in modern synthetic chemistry, leading to the development of specialized reagents like this compound.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 354-61-0 | chemicalbook.comjk-sci.comnih.govavantorsciences.com |

| Molecular Formula | C₂Cl₂F₃I | jk-sci.comnih.gov |

| Molecular Weight | 278.83 g/mol | nih.govavantorsciences.com |

| Boiling Point | 99-101 °C | jk-sci.comavantorsciences.com |

| Density | 2.195 - 2.2 g/cm³ (at 25 °C) | jk-sci.comavantorsciences.com |

| IUPAC Name | This compound | nih.gov |

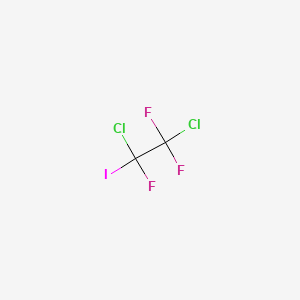

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-1,1,2-trifluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F3I/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUGPHQZDLROAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)I)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870510 | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-61-0 | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2-trifluoro-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUORO-2-IODOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W7U5MNKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursors for 1,2 Dichloro 1,1,2 Trifluoro 2 Iodoethane

Established Synthetic Routes to 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

The primary methods for synthesizing this compound rely on the introduction of iodine into a dichlorotrifluoroethane framework, often starting from a more readily available fluorinated ethane (B1197151) derivative.

One of the key strategies for synthesizing this compound involves the halogenation of a suitable fluorinated ethane precursor. A common starting material is chlorotrifluoroethylene (B8367) (CTFE). The addition of iodine monochloride (ICl) to the double bond of CTFE can yield the desired product. This reaction is an example of an electrophilic addition to an alkene, where the iodine atom acts as the electrophile.

Another potential route could involve the direct iodination of a dichlorotrifluoroethane molecule. However, the selective replacement of a specific hydrogen or halogen atom with iodine can be challenging and may lead to a mixture of products. The reactivity of the C-H and C-halogen bonds, as well as steric factors, would play a significant role in determining the feasibility and outcome of such a reaction.

A prevalent method for introducing iodine into a dichlorotrifluoroethane scaffold is through the reaction of chlorotrifluoroethylene with an iodine-containing reagent. For instance, the reaction of chlorotrifluoroethylene with iodine and a suitable catalyst can lead to the formation of this compound. The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity.

An alternative approach involves a halogen exchange reaction. Starting with a precursor that already has a leaving group, such as a bromine atom, in the desired position, a reaction with an iodide salt, like sodium iodide in acetone, can be employed to introduce the iodine atom. This method, known as the Finkelstein reaction, is a widely used technique in the synthesis of iodoalkanes. unacademy.com

Comparative Analysis of Synthetic Pathways for Related Fluoroiodoethanes

The synthesis of related fluoroiodoethanes often employs similar strategies, primarily involving dehalogenation and coupling reactions.

Dehalogenation reactions are a common method for synthesizing unsaturated fluorinated compounds from their saturated, halogenated precursors. wikipedia.org For instance, the removal of two adjacent halogen atoms from a vicinal dihalide using a reducing agent like zinc can lead to the formation of an alkene. orgsyn.orgyoutube.com This approach is particularly useful for creating double bonds in fluorinated systems.

Coupling reactions, on the other hand, are employed to form new carbon-carbon bonds. In the context of fluoroiodoethanes, a coupling reaction could involve the reaction of an iodo-substituted fluoroethane (B3028841) with another organic molecule in the presence of a suitable catalyst, such as a palladium complex. These reactions are versatile and can be used to build more complex fluorinated structures.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. These include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. Lower temperatures may favor the desired product but could lead to slower reaction times, while higher temperatures might increase the rate but also promote undesired side reactions.

Pressure: For reactions involving gaseous reactants, pressure is a critical parameter that can affect the concentration of reactants and thus the reaction rate.

Catalyst: The choice of catalyst is crucial for directing the reaction towards the desired product. The catalyst can influence the regioselectivity and stereoselectivity of the reaction.

Solvent: The solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction outcome.

Reactant Stoichiometry: The molar ratio of the reactants can impact the product distribution. Optimizing this ratio is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on Reaction | General Considerations |

| Temperature | Affects reaction rate and selectivity. | Balance between reaction speed and prevention of side reactions. |

| Pressure | Influences concentration of gaseous reactants. | Higher pressure can increase reaction rate but requires specialized equipment. |

| Catalyst | Determines reaction pathway and product distribution. | Selection based on desired selectivity and reaction mechanism. |

| Solvent | Affects solubility and transition state stability. | Choice depends on the nature of reactants and desired reaction conditions. |

| Reactant Ratio | Impacts product yield and byproduct formation. | Stoichiometric control is crucial for maximizing desired product. |

Isolation and Characterization Strategies for Synthesized Halogenated Iodoethanes

Once the synthesis is complete, the target compound must be isolated from the reaction mixture and its identity and purity confirmed through various characterization techniques.

Common isolation methods include:

Distillation: This technique is used to separate compounds with different boiling points. Given that many halogenated ethanes are volatile liquids, distillation is a primary method for their purification.

Chromatography: Techniques such as gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating and purifying components of a mixture based on their differential partitioning between a stationary and a mobile phase.

The characterization of the isolated this compound is typically achieved using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the structure of the molecule, including the connectivity of atoms and the chemical environment of each nucleus.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Expected Observations |

| ¹⁹F NMR | Signals corresponding to the different fluorine environments, with coupling to other fluorine and potentially chlorine or iodine nuclei. |

| ¹³C NMR | Resonances for the two carbon atoms, with splitting patterns due to coupling with fluorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-F, C-Cl, and C-I bonds. nih.gov |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Chemical Reactivity and Mechanistic Studies of 1,2 Dichloro 1,1,2 Trifluoro 2 Iodoethane

Radical Reaction Pathways Involving the Organoiodine Moiety

The presence of a carbon-iodine bond in 1,2-dichloro-1,1,2-trifluoro-2-iodoethane is the primary determinant of its radical chemistry. The C-I bond is significantly weaker than C-F and C-Cl bonds, making it susceptible to homolytic cleavage to generate a carbon-centered radical. This radical intermediate is the key species in a variety of subsequent reactions.

Atom-Transfer Radical Addition (ATRA) with Olefinic Substrates

Atom-Transfer Radical Addition (ATRA) is a powerful, atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double bond. researchgate.net In the context of this compound, the reaction is initiated by the generation of the 1,2-dichloro-1,1,2-trifluoroethyl radical. This radical then adds to an olefinic substrate. pharmaguideline.com

The general mechanism for the ATRA reaction proceeds via a radical chain process:

Initiation: Homolytic cleavage of the C-I bond in this compound, typically induced by heat, light, or a radical initiator, generates the CF₂Cl-CFCl• radical.

Propagation: The carbon-centered radical adds to the double bond of an olefin. This addition typically occurs at the less substituted carbon atom to form a more stable secondary radical intermediate. This new radical then abstracts an iodine atom from another molecule of this compound, yielding the final adduct product and regenerating the CF₂Cl-CFCl• radical to continue the chain. libretexts.org

While the ATRA of various haloalkanes to olefins is a well-established process, specific studies detailing the reaction of this compound with a range of olefinic substrates are not extensively documented in the available literature. However, the reactivity is expected to be analogous to similar fluoroalkyl iodides. researchgate.net

Investigations into Visible-Light-Induced Photoredox Catalysis and Radical Generation

In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from robust precursors. researchgate.net This technique is particularly applicable to fluoroalkyl iodides due to their favorable reduction potentials. The process generally involves a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. researchgate.net

For a compound like this compound, the radical generation would likely proceed via a reductive quenching cycle:

The photocatalyst (PC) absorbs visible light to reach an excited state (*PC).

A sacrificial electron donor reduces the excited photocatalyst to its more strongly reducing state (PC⁻).

This reduced photocatalyst then transfers a single electron to the this compound molecule.

This electron transfer results in the fragmentation of the C-I bond, releasing an iodide anion and the desired 1,2-dichloro-1,1,2-trifluoroethyl radical.

This method allows for radical generation under exceptionally mild conditions, avoiding the need for high temperatures or harsh UV light. researchgate.net The generated radicals can then participate in various synthetic transformations. While this is a common strategy for related compounds like 1,1,1-trifluoro-2-iodoethane (B141898), specific studies and detailed findings for this compound are not prevalent in the reviewed literature. researchgate.net

Studies on Homolytic Bond Dissociation in Fluorinated Iodoalkanes

Homolytic bond dissociation refers to the breaking of a covalent bond where each fragment retains one of the originally shared electrons, resulting in the formation of two radicals. The energy required for this process is known as the Bond Dissociation Energy (BDE). The C-I bond is the weakest carbon-halogen bond, making iodofluoroalkanes prime candidates for radical generation.

| Bond | Typical BDE (kJ/mol) |

| C-F | ~450-540 |

| C-Cl | ~330-350 |

| C-Br | ~280-290 |

| C-I | ~220-240 |

This table presents typical average bond energies for reference; specific values vary significantly with molecular structure.

The significantly lower BDE of the C-I bond compared to C-Cl and C-F bonds dictates that under thermal or photochemical conditions, the C-I bond will cleave preferentially, selectively generating the CF₂Cl-CFCl• radical.

Cross-Coupling Reactions Utilizing this compound as a Precursor

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different molecular fragments with the aid of a metal catalyst. This compound can serve as a precursor to the 1,2-dichloro-1,1,2-trifluoroethyl moiety in such reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental tools for forming new carbon-carbon bonds. libretexts.orgmdpi.com In these reactions, an organohalide (R-X) couples with an organometallic reagent (R'-M). The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For this compound, the expected pathway would be:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the weak C-I bond to form a palladium(II) intermediate.

Transmetalation: An organometallic C(sp²) coupling partner (e.g., an arylboronic acid) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C(sp²)-C(sp³) bond, regenerating the palladium(0) catalyst.

While this is a cornerstone of modern synthesis, literature detailing the specific use of this compound as the C(sp³) electrophile in these named cross-coupling reactions is sparse. Research in this area has often focused on other fluoroalkyl sources. nih.gov

Copper-Mediated and Copper-Catalyzed Transformations

Copper-based reagents offer a complementary and often more cost-effective alternative to palladium for cross-coupling reactions. Copper can facilitate the coupling of fluoroalkyl iodides with a variety of nucleophiles. These transformations can be either stoichiometric (mediated) or catalytic.

Studies on related compounds, such as 1,1,1-trifluoro-2-iodoethane, have shown that copper can promote reductive coupling with aryl iodides. ontosight.ai A plausible mechanism for a similar reaction with this compound would involve the formation of a fluoroalkyl-copper intermediate. This highly reactive species could then undergo coupling with another organic partner. Copper-catalyzed arylation of 1H-perfluoroalkanes has also been demonstrated, suggesting that copper catalysis is a viable strategy for forming bonds with fluoroalkyl groups. nih.gov However, specific examples and detailed mechanistic studies of copper-mediated transformations utilizing this compound are not extensively covered in the available scientific literature.

Trifluoroethylation Reactions of Terminal Alkynes

The introduction of a trifluoroethyl group (-CH₂CF₃) into organic molecules is a significant strategy in medicinal chemistry. While the palladium-catalyzed trifluoroethylation of terminal alkynes is a well-established method for forming C(sp)-CH₂(CF₃) bonds, specific studies utilizing this compound as the trifluoroethylating agent are not prominently detailed in the reviewed literature.

However, analogous reactions using similar iodoalkanes provide insight into the potential reactivity. For instance, the reaction of terminal alkynes with 1,1,1-trifluoro-2-iodoethane, catalyzed by a palladium complex, proceeds under mild conditions to afford the corresponding trifluoroethylated products in good to excellent yields. nih.govacs.org This type of reaction is tolerant of a wide range of functional groups, including carbonyls, esters, and nitriles. nih.gov A general scheme for such a transformation is presented below, illustrating the expected product if this compound were to react via a similar pathway, which would likely involve the cleavage of the C-I bond.

Table 1: Analogous Palladium-Catalyzed Trifluoroethylation of Phenylacetylene

| Trifluoroethylating Agent | Catalyst System | Product |

| 1,1,1-Trifluoro-2-iodoethane | Pd(OAc)₂ / Ligand | 3,3,3-Trifluoro-1-phenylpropyne |

| Hypothetical Reactant: this compound | Pd Catalyst | 1,2-Dichloro-1,1,2-trifluoro-3-phenylpropane |

Functionalization Reactions with Organophosphorus Compounds

The reactions of halogenated alkanes with organophosphorus compounds are fundamental for the formation of carbon-phosphorus bonds, leading to a variety of valuable products like phosphonates and phosphonium (B103445) salts. Direct experimental data on the functionalization of organophosphorus compounds with this compound is limited in available research.

Nevertheless, the reactivity can be inferred from studies on similar fluorinated and chlorinated hydrocarbons. For example, copper-promoted reactions of 1,1-dichloro-2,2,2-trifluoroethane with dialkyl phosphonates have been shown to produce dialkyl (2,2,2-trifluoroethyl)phosphonates efficiently under mild conditions. researchgate.net This suggests that this compound could potentially react with nucleophilic phosphorus reagents, such as phosphites or phosphines. The reaction would likely proceed via nucleophilic attack on the carbon bearing the iodine atom, displacing the iodide, which is an excellent leaving group.

Nucleophilic Reactivity and Substitution at Carbon Centers

The presence of highly electronegative fluorine and chlorine atoms in this compound significantly influences its susceptibility to nucleophilic attack. The molecule features two distinct carbon centers, C1 (-CF₂Cl) and C2 (-CClF-I), each with a different substitution pattern.

The strong electron-withdrawing nature of the fluorine atoms decreases the electron density at the carbon centers, making them electrophilic. However, this effect can also destabilize the transition state of an Sₙ2 reaction. For comparison, 1,1,1-trifluoro-2-iodoethane exhibits markedly lower reactivity in Sₙ2 reactions compared to its non-fluorinated analog, ethyl iodide.

Given that the carbon-iodine bond is the weakest, nucleophilic substitution is most likely to occur at the C2 position, leading to the displacement of the iodide ion. The compound is generally described as highly reactive and capable of participating in substitution reactions. ontosight.ai The outcome of such reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions, with competition from elimination reactions being a significant possibility.

Elucidation of Elimination Reaction Pathways and Competing Processes in Fluorination of Iodoalkanes

Halogenoalkanes can undergo elimination reactions in the presence of a base to form alkenes. crunchchemistry.co.uk For this compound, there is no hydrogen atom on the carbon adjacent to the C-I bond, so a standard dehydroiodination is not possible. Elimination would more likely involve the loss of two halogen atoms (dihalogenation) from adjacent carbons, such as the loss of I⁻ and Cl⁻. This process is often promoted by reducing agents, such as zinc dust. orgsyn.org

In the context of fluorination of iodoalkanes, which typically proceeds via nucleophilic substitution (a halide exchange or Finkelstein-type reaction), elimination reactions represent a competing pathway. When a fluoride (B91410) source (e.g., KF) is used with a polyhalogenated substrate like this compound, the fluoride ion can act as both a nucleophile and a base.

The competition between substitution (Sₙ2) and elimination (E2) is governed by several factors:

Basicity of the Nucleophile: Stronger bases favor elimination. While fluoride is a weak base in an aqueous solution, its basicity increases in aprotic polar solvents commonly used for such reactions.

Steric Hindrance: Increased steric hindrance around the reaction center favors elimination over substitution.

Temperature: Higher temperatures generally favor elimination reactions. youtube.com

Therefore, during a potential fluorination reaction to replace the iodine or chlorine atoms, a competing elimination pathway could lead to the formation of a halogenated alkene, such as 1,2-dichloro-1,2-difluoroethene.

Surface Chemistry and Dissociative Adsorption Phenomena on Metal Substrates

The interaction of halogenated hydrocarbons with metal surfaces is a critical aspect of heterogeneous catalysis and surface science. The process typically involves the dissociative adsorption of the molecule onto the substrate. universiteitleiden.nl For this compound, the adsorption process on a transition metal surface is expected to be initiated by the cleavage of the weakest carbon-halogen bond. uni-ulm.de

The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the C-I bond in this compound would be the first to break upon interaction with a reactive metal surface, even at low temperatures. This initial step leads to the formation of a surface-adsorbed iodine atom and a 1,2-dichloro-1,1,2-trifluoroethyl fragment.

The mechanism can be summarized in the following steps:

Molecular Physisorption: The intact molecule weakly adsorbs onto the metal surface at very low temperatures.

Dissociative Chemisorption (C-I Cleavage): As the surface temperature increases, energy is transferred to the molecule, leading to the scission of the C-I bond.

C₂Cl₂F₃I(g) + Surface → C₂Cl₂F₃(ads) + I(ads)

Further Fragmentation (C-Cl Cleavage): At higher temperatures, the adsorbed haloalkyl fragment can undergo further dissociation, likely involving the cleavage of a C-Cl bond.

Desorption of Products: Depending on the metal and the conditions, recombination of surface species can lead to the desorption of various products.

The presence of co-adsorbed species on the metal surface can significantly alter the reaction pathways and product distributions. nih.govnih.gov The electronegative halogen atoms remaining on the surface can modify the electronic properties of the metal, influencing subsequent catalytic cycles. libretexts.org

Reductive Transformations of this compound

The presence of multiple electron-withdrawing halogen atoms makes this compound susceptible to reductive transformations. Chemical reducing agents or electrochemical methods can be employed to cleave the carbon-halogen bonds. The ease of reduction for carbon-halogen bonds is generally I > Br > Cl > F, meaning the C-I bond is the most readily reduced. nih.govethz.ch

Electrocatalytic Reduction Mechanisms and Pathways

Electrocatalytic reduction is a promising method for the dehalogenation of polyhalogenated compounds. While specific studies on this compound are not widely available, the mechanism can be predicted based on studies of structurally similar vicinal polychloroethanes. researchgate.net

The reduction of vicinal polyhalogenated alkanes at catalytic cathodes (like silver or copper) typically proceeds via a concerted or stepwise two-electron mechanism, resulting in the elimination of two halide ions and the formation of an alkene.

For this compound, the proposed electrocatalytic reduction pathway would be:

Initial Electron Transfer and C-I Bond Cleavage: The process starts with the transfer of an electron to the molecule's lowest unoccupied molecular orbital (LUMO), leading to the rapid cleavage of the weakest bond, the C-I bond, to form an iodide ion and a β-haloalkyl radical.

C₂Cl₂F₃I + e⁻ → [C₂Cl₂F₃I]•⁻ → •C₂Cl₂F₃ + I⁻

Second Electron Transfer and C-Cl Bond Cleavage: The resulting radical is highly unstable and is immediately reduced further by a second electron transfer, forming a carbanion. This is followed by the rapid loss of a chloride ion from the adjacent carbon.

•C₂Cl₂F₃ + e⁻ → [C₂Cl₂F₃]⁻ → C₂ClF₃ + Cl⁻

Table 2: Comparison of Reduction Potentials for Related Halogenated Ethanes

| Compound | Number of Halogens | General Reduction Pathway | Relative Ease of Reduction |

| 1,1,1,2-Tetrachloroethane | 4 (Cl) | Dichloroethene formation | Moderate |

| 1,1,1-Trichloroethane | 3 (Cl) | Sequential hydrodechlorination | Lower |

| 1,2-Dibromoethane | 2 (Br) | Ethene formation | High |

| This compound | 6 (Cl, F, I) | Trifluorochloroethene formation | Very High (due to C-I bond) |

This reductive transformation highlights the potential for using electrochemical methods for the controlled degradation or synthetic modification of such polyhalogenated compounds.

Detailed Literature Search Reveals a Gap in Current Chemical Research

Despite a comprehensive search of scientific databases and academic journals, no specific research articles or detailed studies were found on the reduction of this compound mediated by transition metal complexes.

While the broader fields of transition metal catalysis and the reactivity of fluorinated organic compounds are active areas of research, specific mechanistic studies and detailed findings concerning the reductive pathways of this particular compound appear to be absent from the current body of scientific literature.

General principles of organometallic chemistry suggest that the carbon-iodine bond in this compound would be the most likely site for initial interaction with a transition metal center, potentially leading to reductive cleavage. However, without specific studies, any discussion of reaction mechanisms, the role of different transition metal complexes, or the resulting products would be purely speculative.

Applications of 1,2 Dichloro 1,1,2 Trifluoro 2 Iodoethane in Advanced Synthetic Chemistry

Building Block for the Synthesis of Fluorinated Monomers and Oligomers

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane serves as a key starting material in the creation of specialized fluorinated monomers and oligomers. chemicalbook.com The presence of fluorine atoms in organic molecules can dramatically alter their physicochemical properties, leading to materials with low surface tension, high thermal stability, and excellent chemical resistance. ossila.com This compound is particularly noted for its utility in synthesizing monomers and oligomers of vinyl phosphonic acid. chemicalbook.com The reactive carbon-iodine bond allows for the introduction of the dichlorotrifluoroethyl group, which can then be further modified to create monomers suitable for polymerization. These fluorinated monomers are precursors to a wide range of fluoropolymers used in diverse industrial applications, from specialty coatings to advanced electronic materials. ontosight.ai

Precursor for the Generation of Per(poly)fluoroalkylmethyl-Substituted Cyclopropane (B1198618) Derivatives

The synthesis of cyclopropane rings containing fluorinated substituents is of significant interest in medicinal and agricultural chemistry, as these motifs can enhance biological activity and improve metabolic stability. nih.gov this compound is a valuable precursor for creating per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives. chemicalbook.com

The general strategy involves the generation of a dichlorotrifluoroethyl radical or a related reactive intermediate from the parent iodo-compound, which then participates in a cyclopropanation reaction with a suitable alkene. organic-chemistry.orgresearchgate.net Methodologies for synthesizing fluorinated cyclopropanes often utilize transition-metal catalysts, such as dirhodium complexes, to achieve high diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org While specific protocols using this compound are proprietary or less documented in open literature, the principle follows established pathways for fluoroalkyl-substituted cyclopropane synthesis. chemicalbook.comrsc.org

| Catalyst | Diazo Reagent Type | Typical Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes | Styrene Derivatives | High diastereoselectivity (>94%) and enantioselectivity (88–98%) | organic-chemistry.org |

| Engineered Myoglobins | Ethyl diazoacetate | Difluoromethyl-substituted alkenes | High turnover number and high enantioselectivity | nih.gov |

| Potassium Phosphate (Base) | Trifluorodiazoethane (CF₃CHN₂) | Dienes and Enynes | High yields (up to 89%) with wide substrate scope | researchgate.net |

Reagent in the Synthesis of Specific Halogenated Fluorocarbons, such as Tetrachlorohexafluorobutane

This compound is employed as a reagent in the synthesis of more complex halogenated fluorocarbons, including tetrachlorohexafluorobutane. chemicalbook.com This type of reaction typically involves a coupling or telomerization process where the carbon-iodine bond is cleaved to form a radical. This radical can then dimerize or react with other molecules to build a larger carbon chain. For the synthesis of tetrachlorohexafluorobutane (C₄Cl₄F₆), two molecules of the parent compound or its derived radical would combine, leading to the formation of the target butane (B89635) derivative. Such specific fluorocarbons are often investigated as dielectric fluids, heat-transfer agents, or intermediates for other fluorochemicals.

Introduction of Complex Fluorinated Moieties into Organic Frameworks

The dichlorotrifluoroethyl group (–CFClCF₂Cl) is a valuable moiety that can be introduced into organic molecules to modify their properties. This compound is the primary carrier for this group.

Role in the Generation of Iodonium (B1229267) Salts for Catalytic TransformationsHypervalent iodine reagents, particularly diaryliodonium salts, are powerful arylating agents in organic synthesis.diva-portal.orgdiva-portal.orgWhile most syntheses start from aryl iodides, analogous fluoroalkyl(aryl)iodonium salts can be prepared from fluoroalkyl iodides.semanticscholar.orgthis compound can serve as the precursor for generating a (1,2-dichloro-1,1,2-trifluoroethyl)(aryl)iodonium salt.

The synthesis would involve the reaction of the fluoroalkyl iodide with an appropriate hypervalent iodine(III) precursor, such as an iodosylarene or a diaryliodonium salt, in the presence of a strong acid or Lewis acid. semanticscholar.orgbeilstein-journals.org The resulting iodonium salt contains the readily transferable dichlorotrifluoroethyl group, which can be delivered to nucleophiles in transformations catalyzed by metals like copper or palladium. diva-portal.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂Cl₂F₃I | nih.gov |

| Molecular Weight | 278.83 g/mol | avantorsciences.com |

| Boiling Point | 100 - 101 °C | avantorsciences.com |

| Density | 2.2 g/cm³ (at 25 °C) | avantorsciences.com |

| CAS Number | 354-61-0 | nih.govavantorsciences.com |

Contributions to the Synthesis of Lithium Sulfonates

This compound is also implicated in the synthesis of specific lithium sulfonates. chemicalbook.com Fluorinated sulfonates and their derivatives are important compounds, particularly as components in electrolytes for lithium-ion batteries, where they can enhance performance and stability. google.com The synthesis likely involves the reaction of this compound with a sulfite (B76179) salt (e.g., sodium sulfite) to introduce the sulfonate group, displacing the iodide. The resulting sodium sulfonate can then be converted to the corresponding lithium salt via ion exchange. The resulting fluorinated lithium sulfonate would possess unique electronic and stability properties conferred by the dichlorotrifluoroethyl group.

Advanced Spectroscopic and Computational Investigations of 1,2 Dichloro 1,1,2 Trifluoro 2 Iodoethane

Conformational Analysis and Rotational Isomerism

Rotation about the central carbon-carbon single bond in 1,2-dichloro-1,1,2-trifluoro-2-iodoethane results in the existence of multiple rotational isomers, or conformers. The potential energy surface of this molecule is characterized by three energy minima, corresponding to one trans (or anti) conformer, where the iodine and the chlorine on the adjacent carbon are positioned approximately 180° apart, and a pair of enantiomeric gauche conformers, with a corresponding dihedral angle of approximately 60°.

Experimental Vibrational Spectroscopy (Infrared and Raman) for Conformational Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful experimental tool for identifying and characterizing the conformational isomers of haloalkanes. nih.govnih.gov The distinct geometries of the trans and gauche conformers of this compound give rise to unique vibrational frequencies and selection rules. kurouskilab.com

In practice, the spectra of the compound are recorded in different phases (gas, liquid) and as a function of temperature. In the liquid phase, both trans and gauche forms coexist in equilibrium. Certain vibrational bands in the IR and Raman spectra can be uniquely assigned to a specific conformer. For instance, some modes may be IR-active for the gauche form but IR-inactive for the more symmetric trans form. By analyzing the temperature dependence of the relative intensities of these characteristic bands, the enthalpy difference (ΔH) between the conformers can be determined using the van't Hoff equation. As the temperature is lowered, the equilibrium shifts to favor the more stable isomer, resulting in a predictable change in spectral intensities. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformer Assignment Notes |

|---|---|---|

| C-I Stretch | 500 - 600 | Frequency is sensitive to the local steric environment and differs between conformers. |

| C-Cl Stretch | 650 - 800 | Separate bands are often observed for the trans and gauche isomers. |

| C-C Stretch | 900 - 1050 | Can show distinct peaks for each conformer. |

| CF₂ Stretch | 1000 - 1200 | Asymmetric and symmetric stretches may appear at different frequencies for each isomer. |

| Torsional Mode | < 100 | Low-frequency mode directly related to the rotation about the C-C bond; its observation helps define the potential energy surface. |

Quantum Chemical Calculations of Conformational Energies (Ab Initio, Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations provide indispensable theoretical support for experimental spectroscopic studies. nih.gov Methods such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Density Functional Theory (DFT) are employed to investigate the conformational landscape of molecules like this compound. nih.govresearchgate.net

These computational methods are used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures for the trans and gauche conformers, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Calculate Relative Energies: Compute the electronic energy difference (ΔE) between the stable conformers. After applying corrections for zero-point vibrational energy (ZPVE) and thermal contributions, the enthalpy difference (ΔH) can be calculated and directly compared with experimental values from vibrational spectroscopy. researchgate.net

Compute Rotational Barriers: Map the potential energy surface for the internal rotation around the C-C bond, identifying the energy maxima that represent the transition states between conformers. acs.org

Predict Vibrational Spectra: Calculate the harmonic vibrational frequencies and intensities for each conformer. These theoretical spectra are crucial for assigning the experimental IR and Raman bands to specific vibrational modes of the trans and gauche isomers. nih.gov

| Computational Method | Basis Set | Calculated Property | Typical Result |

|---|---|---|---|

| DFT (e.g., B3LYP) | 6-311+G(d,p) | ΔE (Gauche - Trans) | Provides a balance of accuracy and computational cost for relative energies. |

| MP2 | 6-311+G(d,p) | ΔE (Gauche - Trans) | Includes electron correlation, often yielding more accurate energy differences. nih.gov |

| MP4/CCSD(T) | aug-cc-pVTZ | ΔE (Gauche - Trans) | High-level correlated methods used for benchmarking and achieving high accuracy. nih.gov |

Theoretical Studies on the Influence of Solvation on Conformation

The relative stability of the trans and gauche conformers can be significantly influenced by the surrounding medium. rsc.org The gauche conformer of this compound is expected to have a larger molecular dipole moment than the trans conformer, where local bond dipoles may partially cancel. Consequently, polar solvents are expected to preferentially stabilize the gauche form, shifting the conformational equilibrium. nih.gov

Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate this solvent effect. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. By performing quantum chemical calculations that include the PCM, it is possible to compute the conformational energy difference in various solvents and predict the shift in the isomer population compared to the gas phase. rsc.org

High-Resolution Vibrational Spectroscopy for Molecular Structure Elucidation

While standard vibrational spectroscopy is used to identify conformers, high-resolution techniques are required to determine precise molecular structures. By recording the spectra of gaseous samples under conditions where individual rovibrational lines are resolved, detailed information about the molecule's moments of inertia can be extracted. Analysis of this fine structure allows for the accurate determination of structural parameters such as bond lengths and angles for each of the stable conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹⁹F NMR spectroscopy is a particularly informative technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its large chemical shift range. wikipedia.orgnih.gov For this compound, the spectrum provides direct insight into the electronic environment of the fluorine atoms.

The molecule contains two distinct fluorine environments: the -CF₂Cl group and the -CFClI group.

Chemical Shifts (δ): The two fluorine atoms in the -CF₂Cl group and the single fluorine in the -CFClI group will exhibit signals in different regions of the ¹⁹F NMR spectrum. The precise chemical shifts are highly sensitive to the electronegativity of the adjacent substituents. ucsb.educolorado.edu

Spin-Spin Coupling (J): Vicinal coupling (³JFF) will be observed between the fluorine atom on one carbon and the two fluorine atoms on the adjacent carbon. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. Therefore, analysis of ³JFF values can provide information about the relative populations of the trans and gauche conformers in solution. researchgate.net

Diastereotopicity: In the chiral gauche conformers, the two fluorine atoms of the -CF₂Cl group are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence can lead to these two atoms having different chemical shifts and coupling to each other, resulting in a more complex splitting pattern (an ABX system when coupled to the third fluorine) compared to the simpler pattern expected from the trans conformer.

| Fluorine Group | Expected Chemical Shift Range (vs. CFCl₃) | Expected Multiplicity | Coupling Notes |

|---|---|---|---|

| -CFF Cl | -60 to -80 ppm | Triplet (from -CFClI) | Vicinal coupling (³JFF) to the single F on the adjacent carbon. May show more complex splitting due to diastereotopicity in gauche conformers. |

| -CF ClI | -130 to -160 ppm | Triplet (from -CF₂Cl) | Vicinal coupling (³JFF) to the two F atoms on the adjacent carbon. |

Mass Spectrometry for Fragment Analysis and Reaction Monitoring

Mass spectrometry (MS) provides information on the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern upon ionization.

For this compound, the electron ionization (EI) mass spectrum would exhibit several key features:

Molecular Ion (M⁺): The molecular ion peak corresponds to the intact molecule that has lost one electron. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will display a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. docbrown.infovaia.com

Fragmentation: The molecular ion is unstable and fragments via the cleavage of its weakest bonds. Common fragmentation pathways for haloalkanes include:

Loss of a Halogen: The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected. Peaks corresponding to the loss of a chlorine radical ([M-Cl]⁺) would also be present.

C-C Bond Cleavage: Scission of the central carbon-carbon bond would lead to fragment ions such as [CF₂Cl]⁺ and [CFClI]⁺.

Elimination: Loss of small neutral molecules like ClF could also occur.

Mass spectrometry is also a valuable tool for real-time reaction monitoring. By continuously introducing a small sample from a reaction mixture into the mass spectrometer, it is possible to track the concentrations of reactants, intermediates, and products as a function of time by monitoring the intensity of their respective molecular or fragment ions.

| Fragment Ion Formula | m/z (using ³⁵Cl, ¹²C, ¹⁹F, ¹²⁷I) | Origin |

|---|---|---|

| [C₂Cl₂F₃I]⁺ | 278 | Molecular Ion (M⁺) |

| [C₂Cl₂F₃]⁺ | 151 | Loss of •I |

| [C₂ClF₃I]⁺ | 243 | Loss of •Cl |

| [CFClI]⁺ | 177 | C-C bond cleavage |

| [CF₂Cl]⁺ | 85 | C-C bond cleavage |

| [CF₃]⁺ | 69 | Rearrangement and fragmentation |

Note: m/z values for fragments containing chlorine will show an M+2 peak due to the ³⁷Cl isotope.

Application of High-Resolution Mass Spectrometry (EI-HRMS) for Automated Fragment Formula Annotation

High-Resolution Mass Spectrometry with Electron Ionization (EI-HRMS) is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds such as this compound. This method provides highly accurate mass measurements, enabling the determination of elemental compositions for the molecular ion and its fragments, which is crucial for distinguishing between ions of the same nominal mass.

In the mass spectrometer, molecules of this compound are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([C₂Cl₂F₃I]⁺˙). Due to the high energy of the electron beam, this molecular ion is often unstable and undergoes extensive fragmentation. The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through the cleavage of the weakest bonds. The carbon-iodine bond is the most likely to break first, given its lower bond dissociation energy compared to carbon-chlorine and carbon-fluorine bonds. This would result in the loss of an iodine radical and the formation of a [C₂Cl₂F₃]⁺ cation. Subsequent fragmentations could involve the loss of chlorine or fluorine atoms, or cleavage of the carbon-carbon bond.

Automated fragment formula annotation is a computational approach that systematically assigns elemental formulas to the measured m/z values in a high-resolution mass spectrum. nih.gov This process relies on the high mass accuracy of the data to narrow down the number of possible elemental compositions for each fragment. The isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provide an additional layer of confirmation for fragments containing chlorine atoms.

A hypothetical fragmentation pattern for this compound is presented in the table below. The listed fragments and their corresponding m/z values are based on the expected fragmentation pathways for halogenated alkanes.

| m/z (monoisotopic) | Proposed Fragment Ion | Plausible Neutral Loss |

| 277.8374 | [C₂Cl₂F₃I]⁺˙ | (Molecular Ion) |

| 150.9345 | [C₂Cl₂F₃]⁺ | I˙ |

| 126.9039 | [I]⁺ | C₂Cl₂F₃˙ |

| 115.9659 | [C₂ClF₃]⁺ | Cl˙ |

| 101.9737 | [C₂F₃]⁺ | 2Cl˙ |

| 82.9772 | [CClF₂]⁺ | CClF˙ |

| 68.9952 | [CF₃]⁺ | CCl₂I˙ |

| 62.9466 | [CCl₂F]⁺ | CF₂I˙ |

| 46.9681 | [CCl]⁺ | CF₃CI˙ |

| 31.0031 | [CF]⁺ | CCl₂FI˙ |

Theoretical Modeling of Reaction Pathways, Transition States, and Energetics

Theoretical modeling provides invaluable insights into the reaction mechanisms of this compound, allowing for the exploration of potential reaction pathways, the characterization of transient transition states, and the calculation of reaction energetics. Computational methods, such as Density Functional Theory (DFT), are commonly employed to model the behavior of such halogenated compounds.

Potential reaction pathways for this compound include nucleophilic substitution (Sₙ2) and radical reactions.

In an Sₙ2 reaction, a nucleophile attacks one of the carbon atoms, leading to the displacement of a halide ion. The reactivity of the carbon-halogen bonds in this compound towards nucleophilic attack is expected to be C-I > C-Cl > C-F, due to the decreasing leaving group ability of the halide ions. Computational modeling can be used to calculate the activation energy for the attack of a given nucleophile at each of the carbon centers and for the displacement of each of the halogens. The transition state for an Sₙ2 reaction would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-halogen bond.

Radical reactions are also plausible, particularly under photochemical or high-temperature conditions. The relatively weak C-I bond can undergo homolytic cleavage to generate a 1,2-dichloro-1,1,2-trifluoroethyl radical (C₂Cl₂F₃˙) and an iodine radical (I˙). This initiation step can be followed by propagation steps where the ethyl radical reacts with other molecules. Theoretical modeling can determine the bond dissociation energies for each of the carbon-halogen bonds, providing a quantitative measure of their susceptibility to homolytic cleavage.

The table below presents hypothetical calculated activation energies for a representative Sₙ2 reaction and bond dissociation energies for radical formation. These values are illustrative of the type of data that can be obtained from theoretical modeling.

| Reaction Type | Reaction Pathway | Calculated Activation Energy (kJ/mol) |

| Nucleophilic Substitution (Sₙ2) | C₂Cl₂F₃I + OH⁻ → C₂Cl₂F₃OH + I⁻ | 85 |

| Nucleophilic Substitution (Sₙ2) | C₂Cl₂F₃I + OH⁻ → C₂ClF₃I(OH) + Cl⁻ | 120 |

| Radical Initiation | C₂Cl₂F₃I → C₂Cl₂F₃˙ + I˙ | 210 |

| Radical Initiation | C₂Cl₂F₃I → C₂ClF₃I˙ + Cl˙ | 330 |

Electronic Structure Calculations and Molecular Orbital Theory for Reactivity Predictions

Electronic structure calculations and Molecular Orbital (MO) theory are fundamental tools for understanding and predicting the reactivity of this compound. These approaches provide a detailed picture of the electron distribution within the molecule and the energies of the molecular orbitals, which govern its chemical behavior.

The presence of highly electronegative fluorine and chlorine atoms, along with the less electronegative but more polarizable iodine atom, creates a complex electronic environment in this compound. The high electronegativity of the fluorine and chlorine atoms leads to significant polarization of the C-F and C-Cl bonds, with electron density being drawn away from the carbon atoms. This makes the carbon atoms electrophilic and susceptible to attack by nucleophiles.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the orbitals of other reacting species.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of this compound is expected to be an antibonding orbital (σ) associated with one of the carbon-halogen bonds. Given the relative bond strengths, the C-I σ orbital is likely the LUMO. A low-lying LUMO indicates that the molecule is a good electron acceptor and thus electrophilic. Nucleophiles will preferentially attack the carbon atom associated with the lowest-energy LUMO, which is likely the carbon bonded to the iodine atom.

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be a non-bonding orbital localized on the iodine atom, as iodine is the most polarizable and least electronegative of the halogens present. A high-energy HOMO would suggest that the molecule can act as an electron donor, but in the case of highly halogenated alkanes, the HOMO energy is generally low, making them poor nucleophiles.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Electronic structure calculations can provide quantitative values for the energies of these frontier orbitals.

The following table provides hypothetical HOMO and LUMO energy values for this compound, illustrating the expected trends based on the presence of the various halogens.

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contribution | Predicted Site of Reactivity |

| LUMO | -1.5 | C-I σ* | Carbon bonded to iodine (electrophilic attack) |

| HOMO | -10.8 | Iodine lone pair | Iodine atom (potential for electron donation) |

| HOMO-LUMO Gap | 9.3 | - | Indicator of overall kinetic stability |

Environmental Transport, Distribution, and Transformation Pathways of Halogenated Iodoethanes

Atmospheric Lifetime and Degradation Mechanisms of Related Halogenated Ethanes

The persistence of a halogenated compound in the atmosphere is determined by its atmospheric lifetime, which is primarily controlled by its susceptibility to degradation by atmospheric oxidants. For halogenated ethanes, the principal removal mechanism in the troposphere is reaction with the hydroxyl radical (OH). ethz.chfluorocarbons.org Compounds containing carbon-hydrogen bonds, such as hydrochlorofluorocarbons (HCFCs), are more susceptible to attack by OH radicals, leading to shorter atmospheric lifetimes compared to fully halogenated chlorofluorocarbons (CFCs). ethz.ch

The presence of different halogens on the ethane (B1197151) molecule significantly influences its reactivity and, consequently, its atmospheric lifetime. For instance, the atmospheric lifetime of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) is estimated to be 1.3 years, primarily due to its reaction with OH radicals. ecetoc.org In contrast, fully halogenated compounds like CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) and CFC-114 (1,2-dichlorotetrafluoroethane) have much longer atmospheric lifetimes of 85 and 189 years, respectively, as they are primarily removed by photolysis in the stratosphere. copernicus.orgcopernicus.org

Halogenated anesthetics provide further insight. Halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), which contains a C-H bond, has an atmospheric lifetime of about 2 years. copernicus.org Enflurane and isoflurane, which are also HCFCs, have lifetimes of 6 and 5 years, respectively. copernicus.org The presence of a bromine atom in halothane also makes it susceptible to photolysis. nist.gov For 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane, the presence of the highly labile iodine atom would drastically shorten its atmospheric lifetime compared to its non-iodinated counterparts.

Table 1: Atmospheric Lifetimes of Selected Halogenated Ethanes

| Compound | Formula | Atmospheric Lifetime (years) | Primary Sink |

| CFC-113 | CCl₂FCClF₂ | 85 copernicus.org | Stratospheric Photolysis |

| CFC-114 | CClF₂CClF₂ | 189 copernicus.org | Stratospheric Photolysis |

| CFC-115 | CClF₂CF₃ | 1020 copernicus.org | Stratospheric Photolysis |

| HCFC-123 | CHCl₂CF₃ | 1.3 ecetoc.org | Tropospheric OH Reaction |

| Halothane | CF₃CHBrCl | 2 copernicus.org | Tropospheric OH Reaction |

| Enflurane | CHF₂OCF₂CHFCl | 6 copernicus.org | Tropospheric OH Reaction |

| Isoflurane | CF₃CHClOCHF₂ | 5 copernicus.org | Tropospheric OH Reaction |

This table is interactive. You can sort the columns by clicking on the headers.

Photolytic Degradation and Radical Formation in the Atmosphere

Photolytic degradation, or photolysis, is a chemical reaction in which a molecule is broken down by absorbing light energy. nih.gov In the atmosphere, this process is driven by solar radiation. The susceptibility of a halogenated ethane to photolysis depends on the strength of its carbon-halogen bonds. The bond dissociation energies decrease in the order C-F > C-Cl > C-Br > C-I. wikipedia.org

This trend means that the carbon-iodine (C-I) bond is the weakest and most easily broken by sunlight. wikipedia.org The C-I bond can be cleaved by light with wavelengths up to 503 nm, which is well within the visible spectrum that penetrates the troposphere. wikipedia.org In contrast, C-Cl bonds require higher energy UV radiation (wavelengths up to 345 nm) to break, a process that primarily occurs in the stratosphere where such radiation is more abundant. wikipedia.org

Therefore, for this compound, the primary atmospheric degradation pathway is expected to be the photolysis of the C-I bond:

CClF₂CClFI + hν → CClF₂CClF• + I•

This reaction produces a halogenated ethyl radical (CClF₂CClF•) and an iodine radical (I•). The iodine radical can then participate in catalytic cycles that can affect atmospheric chemistry. The rapid photolysis of the C-I bond suggests that the atmospheric lifetime of this compound would be very short, likely on the order of days.

Biotransformation and Abiotic Degradation Processes in Environmental Compartments

Once released into soil or water, halogenated ethanes can undergo both biotransformation and abiotic degradation.

Biotransformation: Microbial degradation of halogenated compounds often occurs under anaerobic (oxygen-deficient) conditions through a process called reductive dehalogenation. generalair.comavantorsciences.com In this process, microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. nih.gov The reactivity of halogenated compounds to reductive dehalogenation generally follows the trend I > Br > Cl > F. This indicates that iodoalkanes are more readily dehalogenated by microorganisms than their chlorinated or fluorinated analogs. Organohalide-respiring bacteria have been identified that can use these compounds for energy. nih.gov

Abiotic Degradation: Abiotic degradation pathways for halogenated ethanes in water and soil include hydrolysis and reductive dehalogenation by minerals.

Hydrolysis is a reaction with water that can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis depends on the type of halogen, with iodoalkanes generally hydrolyzing faster than chloroalkanes. researchgate.netnih.gov However, for many polyhalogenated alkanes, hydrolysis is a very slow process with half-lives that can be on the order of years or longer. uea.ac.uk

Reductive dehalogenation can also occur abiotically in the presence of reducing minerals, such as iron sulfides (FeS) and surface-bound ferrous iron (Fe(II)) on iron oxides. nih.govosti.gov These minerals are common in anaerobic sediments and groundwater. Studies have shown that compounds like hexachloroethane (B51795) can be rapidly degraded by these minerals. uea.ac.uk Given the high reactivity of the C-I bond, it is expected that this compound would be susceptible to abiotic reductive dehalogenation in such environments.

Interfacial Phenomena and Dehalogenation on Environmental Surfaces

The surfaces of minerals in soil and sediment can act as catalysts for the degradation of halogenated compounds. Iron-bearing minerals are particularly important in this regard.

The reductive dehalogenation of polyhalogenated alkanes has been observed on the surfaces of iron oxides with adsorbed Fe(II). osti.gov The reactivity of these surface-bound Fe(II) species can be significantly higher than that of dissolved Fe(II). ethz.ch The reaction involves the transfer of electrons from the mineral surface to the halogenated compound, leading to the cleavage of a carbon-halogen bond.

Iron sulfide (B99878) minerals, such as mackinawite (FeS), are also effective reductants for halogenated hydrocarbons. nih.gov The reaction occurs at the mineral surface and can lead to the formation of various dehalogenated products. mdpi.com The rate of these surface-mediated reactions is influenced by factors such as pH and the presence of other organic compounds in the solution. osti.gov For this compound, it is highly probable that contact with such reactive mineral surfaces in anoxic environments would lead to rapid reductive deiodination, followed by slower dechlorination.

Quantitative Analysis of Environmental Distribution and Partitioning Mechanisms

Henry's Law Constant (H): This parameter describes the partitioning of a compound between air and water. A high H value indicates a tendency to volatilize from water into the air. Halogenated alkanes are generally volatile. For example, HCFC-123 has a Henry's law constant of 3,557 Pa·m³/mol, indicating it will rapidly volatilize from water. ecetoc.org Given its structure, this compound is also expected to be volatile.

Octanol-Water Partition Coefficient (log Kow): This value indicates a chemical's tendency to partition into fatty tissues and is a key parameter for assessing bioaccumulation potential. The estimated log Kow for HCFC-123 is in the range of 2.3–2.9. ecetoc.org The presence of the larger, more polarizable iodine atom in this compound would likely increase its log Kow compared to HCFC-123, suggesting a moderate potential for bioaccumulation.

Organic Carbon-Water (B12546825) Partition Coefficient (log Koc): This parameter measures the tendency of a compound to adsorb to organic matter in soil and sediment. A higher Koc value indicates stronger adsorption and less mobility in soil. There is no direct data for this compound. However, based on its halogenated structure, it is expected to have some affinity for organic carbon, which would retard its movement into groundwater.

Table 2: Estimated Environmental Partitioning Properties

| Property | Estimated Value/Behavior for this compound | Implication |

| Henry's Law Constant | High (Volatile) | Rapidly partitions from water to air. |

| Log Kow | Moderate | Moderate potential for bioaccumulation in organisms. |

| Log Koc | Moderate | Tends to sorb to soil organic matter, reducing mobility. |

This table is interactive. You can sort the columns by clicking on the headers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。